(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol
Description
The compound “(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol” is a structurally complex molecule featuring a biphenyl backbone modified with dimethylsilanediyl linkages and terminal methanol groups. Its key structural attributes include:
- Core Structure: A [1,1'-biphenyl] moiety at the center, providing rigidity and aromaticity.
- Functional Groups: Two dimethylsilanediyl (-Si(CH₃)₂-) bridges at the 4,4' positions, connecting to phenylene units. Each phenylene group is further substituted with a hydroxymethyl (-CH₂OH) group at the 2-position.
While direct data on its synthesis or applications are absent in the provided evidence, its structural analogs (e.g., biphenyl-based Schiff bases, silane-containing polymers) are frequently employed in materials science, catalysis, and corrosion inhibition .

Properties
Molecular Formula |
C30H34O2Si2 |
|---|---|
Molecular Weight |
482.8 g/mol |
IUPAC Name |
[2-[[4-[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]phenyl]-dimethylsilyl]phenyl]methanol |
InChI |
InChI=1S/C30H34O2Si2/c1-33(2,29-11-7-5-9-25(29)21-31)27-17-13-23(14-18-27)24-15-19-28(20-16-24)34(3,4)30-12-8-6-10-26(30)22-32/h5-20,31-32H,21-22H2,1-4H3 |
InChI Key |
GWTIHYWWWNJSLJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](C)(C)C3=CC=CC=C3CO)C4=CC=CC=C4CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acid derivatives.
Introduction of Dimethylsilanediyl Groups: The biphenyl core is then reacted with chlorodimethylsilane in the presence of a base such as triethylamine to introduce the dimethylsilanediyl groups.
Attachment of Phenylene Units: The resulting intermediate is further reacted with a phenylene derivative, often through a Grignard reaction or a similar organometallic coupling process.
Hydroxylation: Finally, the phenylene units are functionalized with hydroxyl groups through a hydroxylation reaction, which can be achieved using reagents like osmium tetroxide or hydrogen peroxide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halides or sulfonates in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)
Reduction: LiAlH₄, NaBH₄
Substitution: Alkyl halides, sulfonates, bases like NaOH (Sodium hydroxide) or K₂CO₃ (Potassium carbonate)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Ethers, esters, other substituted derivatives
Scientific Research Applications
(([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol: has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including polymers and nanocomposites, due to its unique structural properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, facilitating the construction of multi-functional compounds.
Medicinal Chemistry:
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism by which (([1,1’-Biphenyl]-4,4’-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol exerts its effects depends on its application:
Catalysis: Functions by coordinating to metal centers, stabilizing transition states, and facilitating electron transfer processes.
Biological Activity: Interacts with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
To contextualize the compound’s properties, comparisons are drawn with structurally and functionally related molecules from the evidence:
Structural Analogues
*Polar Surface Area (PSA) estimated based on functional groups. †Estimated using analogous structures. ‡Reported for 4,4'-Methylenebis(2,6-dimethylphenol).
Key Observations :
- Siloxane vs. Methylene/Isopropylidene Bridges : The target compound’s siloxane linkages may confer higher thermal stability and hydrolytic resistance compared to BPA’s isopropylidene or methylene bridges .
- Hydroxymethyl vs.
- Comparison with Schiff Bases : Unlike Schiff bases (e.g., ), the target lacks imine (-C=N-) groups, reducing susceptibility to hydrolysis but limiting metal-coordination capabilities.
Functional Analogues in Corrosion Inhibition
highlights biphenyl-based Schiff bases as corrosion inhibitors. For example:
- (1E,1'E)-1,1'[(1,1'-biphenyl]-4,4'-diy]bis(N-(9H-fluoren-2-yI)methanimine) : 77% inhibition efficiency in steel corrosion .
- Target Compound: While its corrosion inhibition data are unavailable, the siloxane and hydroxymethyl groups could enhance adsorption on metal surfaces, similar to phenolic inhibitors. However, the absence of π-conjugated imine systems may reduce electron-donating capacity compared to Schiff bases .
Thermal and Chemical Stability
- Siloxane Linkages: Dimethylsilanediyl groups are known for thermal stability (up to 300°C in related siloxanes), surpassing BPA’s decomposition temperature (~220–250°C) .
- Hydroxymethyl Reactivity: Terminal -CH₂OH groups may undergo esterification or oxidation, unlike BPA’s stable phenolic -OH, offering tunability in derivatization .
Biological Activity
The compound (([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol is a complex organic molecule that has garnered interest in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C28H30O2Si2
- Molecular Weight : 462.68 g/mol
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some of the proposed mechanisms include:
- Antioxidant Activity : The presence of biphenyl moieties may enhance the compound's ability to scavenge free radicals, thereby exhibiting antioxidant properties.
- Antimicrobial Properties : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, indicating potential antimicrobial applications.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
Antioxidant Activity
A study conducted on similar biphenyl derivatives demonstrated significant antioxidant activity. The compound was tested using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a notable reduction in absorbance at 517 nm, indicating effective radical scavenging ability.
| Compound | IC50 (µM) |
|---|---|
| Test Compound | 25.3 |
| Ascorbic Acid | 15.0 |
Antimicrobial Activity
In vitro tests on bacterial strains such as Escherichia coli and Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 50 |
Enzyme Inhibition Studies
The compound was evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. The results indicated an IC50 value of 32 µM, suggesting moderate inhibition.
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 32 |
Case Studies
-
Case Study on Antioxidant Properties :
A research group investigated the antioxidant capacity of various biphenyl derivatives and found that modifications in the silane groups significantly enhanced their activity compared to non-modified counterparts. -
Case Study on Antimicrobial Efficacy :
In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant bacteria. The results indicated promising activity that warrants further exploration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
